N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid molecule featuring two pharmacologically significant moieties:
Benzo[c][1,2,5]thiadiazol-2,2-dioxide: A bicyclic sulfonamide ring system known for its electron-withdrawing properties and metabolic stability.
4-Oxoquinazolin-3(4H)-yl: A quinazolinone scaffold associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
While direct data on this compound’s synthesis or activity is unavailable in the provided evidence, structural analogs in the literature provide a basis for comparative analysis.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-21-15-8-7-12(9-16(15)22(2)28(21,26)27)20-17(24)10-23-11-19-14-6-4-3-5-13(14)18(23)25/h3-9,11H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDNRKIBTBZDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structural motifs demonstrate potent activity against various bacterial strains including Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the thiadiazole ring has been correlated with enhanced antimicrobial efficacy .
| Activity Type | Target Organisms | IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 µM |
| Escherichia coli | 0.8 µM | |
| Antifungal | Candida albicans | 1.0 µM |
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including breast (MCF7), prostate (DU145), and pancreatic (PaCa2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .
| Cancer Cell Line | IC50 Values |
|---|---|
| MCF7 | 0.3 µM |
| DU145 | 0.25 µM |
| PaCa2 | 0.15 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit critical enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with DNA Synthesis : The quinazoline moiety may interact with DNA or RNA synthesis pathways, leading to impaired cell division.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through caspase activation and mitochondrial membrane potential disruption .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Antibacterial Study : A recent study evaluated the antibacterial properties against multi-drug resistant strains of bacteria and found that the compound exhibited superior activity compared to standard antibiotics .
- Anticancer Research : In a comparative study involving various thiadiazole derivatives, this compound demonstrated the highest cytotoxicity against pancreatic cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like cisplatin .
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Analogs
Key Observations :
- The target compound’s sulfonamide group (benzo[c]thiadiazole) distinguishes it from sulfur-containing analogs like thioxothiazolidinones () or thiazole-triazoles ().
- Its quinazolinone moiety aligns with compounds in –5, which exhibit anti-tubercular and metal-binding activities .
Comparison :
- The target compound likely employs coupling reactions (e.g., carbodiimide-mediated amide bond formation) similar to –3 .
- Spectral characterization (e.g., NMR, IR) for structural analogs (e.g., 13C chemical shifts in ) provides a benchmark for validating the target’s sulfonamide and quinazolinone groups .
Table 3: Reported Activities of Structural Analogs
Inferences for the Target Compound :
Challenges and Divergences
- Synthetic Complexity: The bicyclic benzo[c]thiadiazole core may require harsher conditions (e.g., elevated temperatures) compared to monocyclic thiazolidinones .
- Activity Trade-offs: While thioxothiazolidinones show urease inhibition (), the target’s sulfonamide group might reduce reactivity toward thiol-containing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
